Saccharin N-(2-Acetic Acid Methyl Ester) Saccharin N-(2-Acetic Acid Methyl Ester) This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Brand Name: Vulcanchem
CAS No.: 6639-62-9
VCID: VC20759198
InChI: InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3
SMILES: COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Molecular Formula: C10H9NO5S
Molecular Weight: 255.25 g/mol

Saccharin N-(2-Acetic Acid Methyl Ester)

CAS No.: 6639-62-9

Cat. No.: VC20759198

Molecular Formula: C10H9NO5S

Molecular Weight: 255.25 g/mol

* For research use only. Not for human or veterinary use.

Saccharin N-(2-Acetic Acid Methyl Ester) - 6639-62-9

CAS No. 6639-62-9
Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
IUPAC Name methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Standard InChI InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3
Standard InChI Key YWLDQSMTDJWJCC-UHFFFAOYSA-N
SMILES COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Canonical SMILES COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Saccharin N-(2-Acetic Acid Methyl Ester) is a synthetic saccharin derivative with the molecular formula C₁₀H₉NO₅S and a molecular weight of 255.25 g/mol. Its structure features a benzothiazole ring system fused with a sulfonyl group and an ester-functionalized side chain (Fig. 1). This compound has gained attention in organic chemistry for its catalytic properties and synthetic versatility .

Catalytic Applications in Organic Synthesis

Saccharin N-(2-Acetic Acid Methyl Ester) acts as a green catalyst in diverse reactions (Table 1) :

Reaction TypeKey FeaturesExample Products
Biginelli ReactionOne-pot synthesis of dihydropyrimidinonesAntihypertensive intermediates
Paal–Knorr SynthesisEfficient pyrrole formationBioactive heterocycles
Azo-CouplingMild conditions for dye synthesisAzo pigments

Mechanistic insights:

  • Acts as a dual hydrogen-bond donor/acceptor, stabilizing transition states .

Comparative Analysis with Related Derivatives

Key structural analogs:

CompoundSubstituentMolecular WeightKey Difference
Saccharin N-(2-Acetic Acid Methyl Ester)-COOCH₃255.25Enhanced solubility in organic media
Saccharin N-(2-Acetic Acid Isopropyl Ester)-COOCH(CH₃)₂283.30Bulkier ester group slows reaction kinetics
N-Formyl Saccharin-CHO227.21Limited catalytic versatility

The methyl ester derivative outperforms isopropyl and formyl analogs in reactions requiring moderate steric bulk and electron-withdrawing effects .

Analytical Characterization

Reverse-phase HPLC conditions :

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile/water (70:30 v/v)

  • Retention time: 6.8 ± 0.2 min

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